molecular formula C16H19BrF3N5O B4873868 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE

2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE

Cat. No.: B4873868
M. Wt: 434.25 g/mol
InChI Key: YZDMASLCWBZUIS-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and catalysts to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE
  • **2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE
  • **2-[4-FLUORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3N5O/c1-4-24-9(3)13(8(2)22-24)21-11(26)7-25-14(10-5-6-10)12(17)15(23-25)16(18,19)20/h10H,4-7H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDMASLCWBZUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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